
4-Chloro-N-isopropylaniline
Overview
Description
4-Chloro-N-isopropylaniline is an organic compound with the molecular formula C₉H₁₂ClN. It is a colorless to pale yellow liquid with a strong ammonia-like odor. This compound is commonly used in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-N-isopropylaniline can be synthesized through the chlorination of isopropylaniline. The chlorination reaction is typically carried out in the presence of hydrogen chloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale chlorination reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the careful control of temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-isopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Overview
4-Chloro-N-isopropylaniline (CAS Number: 770-40-1) is an organic compound characterized by its molecular formula C₉H₁₂ClN. This compound features a chloro group at the para position of the aniline structure and an isopropyl group attached to the nitrogen atom. Its unique structure imparts various chemical properties that make it valuable across multiple scientific disciplines.
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, enhances its utility in synthetic pathways.
Key Reactions:
- Nucleophilic Substitution: The chloro group can be replaced with various nucleophiles, allowing for the synthesis of diverse derivatives.
- Oxidation: It can be oxidized to form nitro compounds, which are important intermediates in pharmaceutical synthesis.
Pharmaceutical Industry
In the pharmaceutical sector, this compound is recognized as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its derivatives are investigated for their potential therapeutic effects, particularly in drug development targeting specific biological pathways.
Case Studies:
- Research indicates that this compound interacts with cytochrome P450 enzymes, which play a significant role in drug metabolism. This interaction suggests implications for pharmacokinetics and toxicology, warranting further investigation into its effects on drug efficacy and safety profiles .
Agricultural Chemistry
The compound is also explored for its potential use in agricultural applications, particularly as a selective herbicide. Derivatives of this compound are studied for their herbicidal properties, contributing to the development of safer and more effective agricultural chemicals.
Environmental Impact Studies:
Research into the environmental fate of herbicides related to this compound is crucial for understanding their behavior in soil and their impact on non-target plant species .
Material Science
This compound finds applications in material science, particularly in the synthesis of new materials with specific properties. It is involved in creating organometallic complexes that have potential uses in catalysis and nanotechnology.
Analytical Chemistry
In analytical chemistry, this compound is often used as a standard or reference compound in chromatographic methods. Its well-defined chemical properties make it suitable for calibration purposes in various analytical techniques.
Mechanism of Action
The mechanism of action of 4-Chloro-N-isopropylaniline involves its interaction with molecular targets and pathways. For instance, in the context of enzyme studies, it interacts with cytochrome P450 enzymes, affecting their catalytic activity. The specific pathways and molecular targets depend on the particular application and context of use .
Comparison with Similar Compounds
4-Chloroaniline: Similar in structure but lacks the isopropyl group.
N-Isopropylaniline: Similar but lacks the chloro group.
4-Bromo-N-isopropylaniline: Similar but has a bromo group instead of a chloro group.
Uniqueness: 4-Chloro-N-isopropylaniline is unique due to the presence of both the chloro and isopropyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in specific synthetic applications and research contexts .
Biological Activity
4-Chloro-N-isopropylaniline, with the chemical formula C₉H₁₂ClN and CAS number 770-40-1, is an aromatic amine that has garnered attention for its biological activity, particularly in relation to enzyme interactions and potential pharmacological implications. This compound features a chloro group at the para position of the aniline structure and an isopropyl group attached to the nitrogen atom, which influences its reactivity and biological interactions.
The synthesis of this compound typically involves nucleophilic aromatic substitution methods. One common route is the reaction of aniline with chloroacetone followed by alkylation with isopropyl alcohol. This process requires careful control of reaction conditions to optimize yield and purity .
Biological Activity Overview
Research indicates that this compound interacts significantly with biological systems, particularly affecting cytochrome P450 enzymes. These enzymes play a critical role in drug metabolism, impacting both pharmacokinetics and toxicology . The compound's ability to modulate enzyme activity suggests potential applications in pharmacology and toxicology.
Enzyme Interaction Studies
A notable area of research involves the interaction of this compound with cytochrome P450 enzymes. Studies have demonstrated that this compound can influence enzyme catalytic activities, which may alter drug metabolism pathways. Such interactions could lead to variations in drug efficacy and toxicity profiles, necessitating further investigation into its biological effects .
Case Studies
Several studies have explored the degradation pathways of related compounds, providing insights into the biological activity of this compound:
- Microbial Metabolism : Research involving soil bacteria such as Pseudomonas strain PEM1 has identified this compound as a metabolite in the degradation of propachlor, a herbicide. This study highlighted the compound's role in microbial metabolic pathways, indicating its potential environmental impact .
- Toxicological Assessments : Investigations into the toxicological profiles of chlorinated anilines have shown that compounds like this compound can exhibit varying degrees of toxicity depending on their structure and metabolic pathways. These findings emphasize the need for comprehensive toxicological evaluations in drug development contexts .
Data Table: Biological Activity Summary
Activity Type | Details |
---|---|
Enzyme Interaction | Affects cytochrome P450 enzyme activity; implications for drug metabolism |
Microbial Degradation | Identified as a metabolite in propachlor degradation by soil bacteria |
Toxicological Profiles | Exhibits varying toxicity; requires further assessment for pharmacological applications |
Properties
IUPAC Name |
4-chloro-N-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCJXUGBPQKJLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227816 | |
Record name | 4-Chloro-N-isopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770-40-1 | |
Record name | 4-Chloro-N-isopropylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=770-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-isopropylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N-isopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-isopropylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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